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CVT-313 functions as a type I kinase inhibitor, binding directly to the ATP-binding pocket of CDK2 in its

active conformation [1]. Key molecular interactions include direct hydrogen bonds with Leu83, Asp86, and

Asp145, and a water-mediated bond with Asn132 [1] [2].

The diagram below illustrates the mechanism of CVT-313 in the context of DNA damage and checkpoint

abrogation, integrating findings from multiple studies [3].
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CVT-313 demonstrates good selectivity for CDK2. The table below shows its activity against other common

CDKs [4] [5].
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Kinase Target Reported IC₅₀ Selectivity Fold-Change vs. CDK2

CDK2/Cyclin E 0.18 - 0.5 µM (Reference)

CDK5/p25 0.42 µM ~1-2 fold less selective

CDK1/Cyclin B 3.7 - 4.2 µM ~7-8 fold more selective

CDK9/Cyclin T1 2.3 µM ~4-5 fold more selective

CDK7/Cyclin H/MAT1 9.2 µM ~18 fold more selective

CDK4/Cyclin D1 >215 µM >400 fold more selective

Experimental Protocols

Cell Viability and Proliferation Assay

This protocol is adapted from methods used to determine the IC₅₀ of CVT-313 in colorectal cancer cell lines

[6].

Cell Seeding: Plate cells (e.g., A549, or patient-derived lines) in 96-well plates at a density of 4,000

cells/well in 100 µL of complete growth medium. Incub for 24 hours.
Drug Treatment: Prepare a 10 mM stock solution of CVT-313 in DMSO. Serially dilute the stock to

create a concentration range (e.g., from 50 µM or 100 µM, with a 1:3 serial dilution for a 10-point
curve). Add diluted drug to cells; include a DMSO-only vehicle control.

Incubation: Incubate cells with CVT-313 for 48-72 hours.
Viability Readout: Add CellTiter-Glo Reagent. Measure luminescence using a plate reader.

Luminescence is proportional to the amount of ATP present, indicating metabolically active cells.
Data Analysis: Calculate percent viability relative to the DMSO control. Use nonlinear regression

analysis to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol for Investigating Checkpoint Abrogation
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This method outlines how to use CVT-313 to study DNA damage checkpoint bypass, based on research with

SN38 (a topoisomerase I inhibitor) and CHK1 inhibitors [3].

Induce S-Phase Arrest: Treat cells (e.g., MDA-MB-231) with SN38 (e.g., 1 µM) for 24 hours.
Apply Inhibitors: Replace medium with one containing both a CHK1 inhibitor (e.g., MK-8776) and

CVT-313. Critical concentrations from the literature are:
2 µM CVT-313: To block single-agent CHK1i-induced DNA damage and cytotoxicity.

5 µM CVT-313: To inhibit S-phase entry in an undamaged context.
10 µM CVT-313: To block CDK1 and prevent mitotic entry (note: at this concentration, CVT-313
also inhibits CDK1).

Analysis: Monitor cell cycle progression via flow cytometry (e.g., 12-24 hours post-treatment) and

assess cytotoxicity by measuring the sub-G1 population or using a viability assay (e.g., 48 hours
post-treatment).

Key Considerations for Experimental Design

Solubility and Storage: CVT-313 is soluble in DMSO (up to 80-100 mg/mL). Prepare stock solutions
at a high concentration (e.g., 10-100 mM) in fresh, dry DMSO, aliquot, and store at -20°C to avoid

freeze-thaw cycles and moisture absorption [7] [5].
Cellular Context is Crucial: The effective concentration of CVT-313 is highly dependent on the

biological process you are studying. The differential sensitivity observed (e.g., 2 µM vs. 10 µM)
suggests that CDK2 has distinct activity thresholds for phosphorylating different substrates [3].

Combination Studies: CVT-313 has shown synergistic effects when combined with other agents,
such as CDK9 inhibition or the CDK4 inhibitor indolocarbazole [6] [1]. This makes it a valuable tool for

exploring combination therapies.

I hope these application notes and protocols provide a solid foundation for your research. Should you require

further clarification on any of the methodologies, please feel free to ask.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 6 Tech Support

https://www.rcsb.org/structure/6inl
https://pmc.ncbi.nlm.nih.gov/articles/PMC7088890/
https://www.tocris.com/products/cvt-313_6174
https://www.medchemexpress.com/cvt-313.html?srsltid=AfmBOory0NDS_gjiZBDZvHr9aqNJcLKzpJ3dMFGag-vteAcTcK17Hjv6
https://pmc.ncbi.nlm.nih.gov/articles/PMC7718319/
https://www.selleckchem.com/products/cvt-313.html
https://www.smolecule.com/products/b524588#cvt-313-concentration-for-in-vitro-studies
https://www.smolecule.com/products/b524588#cvt-313-concentration-for-in-vitro-studies
https://www.smolecule.com/products/b524588#cvt-313-concentration-for-in-vitro-studies
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s524588?utm_src=pdf-bulk
https://www.smolecule.com/products/s524588?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 6 Tech Support

https://www.smolecule.com/products/s524588?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

